

(3S)-1-methylpyrrolidin-3-amine CAS number

13220-27-4

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Compound of Interest

Compound Name: (3S)-1-methylpyrrolidin-3-amine

Cat. No.: B1592081

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Introduction: The Significance of a Chiral Scaffold

The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.^{[6][7][8]} Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling highly specific interactions with biological targets like enzymes and receptors.^{[6][7]} **(3S)-1-methylpyrrolidin-3-amine** embodies this utility, offering a stereodefined core with two distinct nitrogen atoms for chemical modification:

- A primary amine (-NH₂): A versatile nucleophile and a key handle for amide bond formation, reductive amination, and other coupling reactions to build molecular complexity.
- A tertiary amine (N-CH₃): Influences the molecule's overall basicity (pKa), solubility, and pharmacokinetic properties. It can also participate in crucial hydrogen bonding or ionic interactions within a target's binding pocket.

The fixed (S)-stereochemistry at the C3 position is paramount, as biological systems are chiral. The specific orientation of the amino group dictates the molecule's ability to fit correctly into a binding site, often leading to significant differences in efficacy and safety between enantiomers.^[6] This makes robust methods for its synthesis and analysis essential for modern drug discovery.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The properties of **(3S)-1-methylpyrrolidin-3-amine** are summarized below.

Physicochemical Properties

Property	Value	Source
CAS Number	13220-27-4 (Racemate)	[1] [2] [4]
Molecular Formula	C ₅ H ₁₂ N ₂	[1] [2] [5]
Molecular Weight	100.16 g/mol	[1] [2] [5]
Appearance	Colorless to pale yellow liquid	[9]
Boiling Point	~109.6 °C at 760 mmHg	[5]
Solubility	Soluble in water and polar organic solvents	[10]

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.

- ¹H NMR Spectroscopy: Protons on carbons adjacent to the electron-withdrawing nitrogen atoms are deshielded and shift downfield.[\[11\]](#) The N-methyl group provides a highly diagnostic sharp singlet, typically observed in the 2.2-2.6 δ range.[\[11\]](#)[\[12\]](#) The protons of the pyrrolidine ring will present as a series of complex multiplets, while the primary amine protons often appear as a broad singlet that can be exchanged with D₂O.
- ¹³C NMR Spectroscopy: The molecule contains five distinct carbon signals. Carbons directly bonded to nitrogen atoms are deshielded and typically appear in the 30-60 ppm range.
- Infrared (IR) Spectroscopy: As a primary amine, the molecule exhibits two characteristic N-H stretching bands in the 3250-3400 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations.[\[12\]](#)[\[13\]](#)[\[14\]](#) This doublet is a key differentiator from a secondary amine, which

would show only a single N-H band. A strong C-N stretching vibration is also expected in the fingerprint region (1020-1250 cm⁻¹).[13]

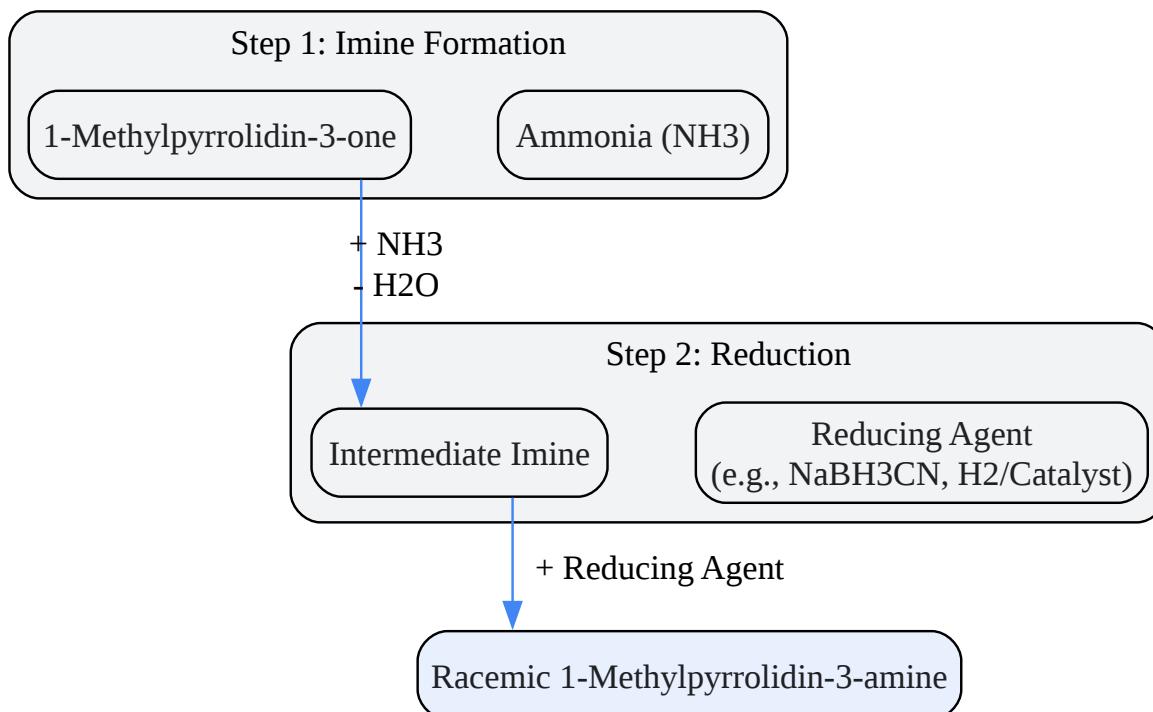
- Mass Spectrometry (MS): The molecule adheres to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11][12] The molecular ion peak (M⁺) would be observed at m/z 100. Common fragmentation pathways include alpha-cleavage, where the bond adjacent to a nitrogen atom breaks, leading to stable, nitrogen-containing fragment ions.

Synthesis and Chiral Purity: An Experimental Deep Dive

The synthesis of enantiomerically pure **(3S)-1-methylpyrrolidin-3-amine** is a non-trivial challenge that can be approached via two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Synthetic Strategy: Reductive Amination Workflow

A reliable and scalable method for producing the racemic compound is the reductive amination of 1-methylpyrrolidin-3-one.[10] This precursor is commercially available and can be converted to the amine in a high-yielding process.



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Caption: Workflow for racemic 1-methylpyrrolidin-3-amine synthesis.

Protocol: Synthesis of Racemic 1-Methylpyrrolidin-3-amine

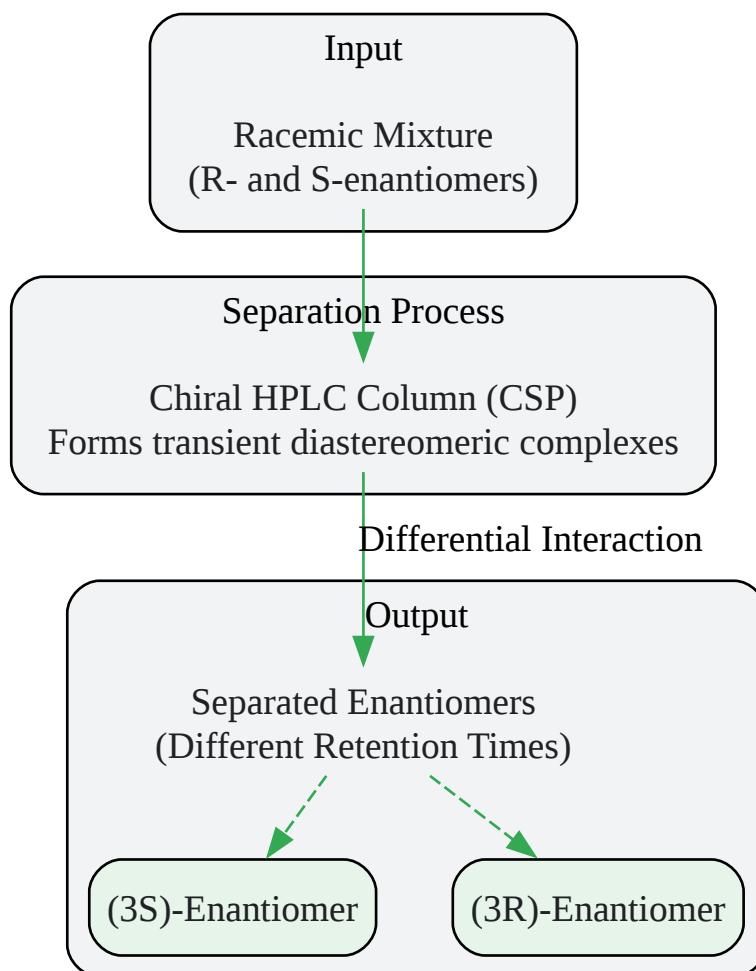
- Reaction Setup: To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in an appropriate solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
- Imine Formation: Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting ketone. This step forms the intermediate imine in situ.
- Reduction: Once imine formation is substantial, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the imine in the presence of the ketone. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

- **Work-up and Isolation:** After the reaction is complete, quench the reaction carefully (e.g., with dilute acid if borohydride was used). Adjust the pH to basic to ensure the amine is in its free-base form. Extract the product into an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude racemic amine. Purification is typically achieved by distillation.

Achieving Enantiopurity: The Chiral Separation Mandate

For pharmaceutical applications, separating the racemic mixture into its constituent enantiomers is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical assessment and preparative-scale separation.

Causality Behind the Method: Chiral separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).^[15] The CSP creates a transient diastereomeric complex with each enantiomer. The difference in stability between these two complexes causes one enantiomer to be retained longer on the column, thus enabling their separation.



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Caption: Conceptual workflow for chiral resolution via HPLC.

Analytical Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol provides a self-validating system for determining the enantiomeric excess (e.e.) of **(3S)-1-methylpyrrolidin-3-amine**.

Objective: To separate and quantify the (3S) and (3R) enantiomers of 1-methylpyrrolidin-3-amine to determine enantiomeric purity.

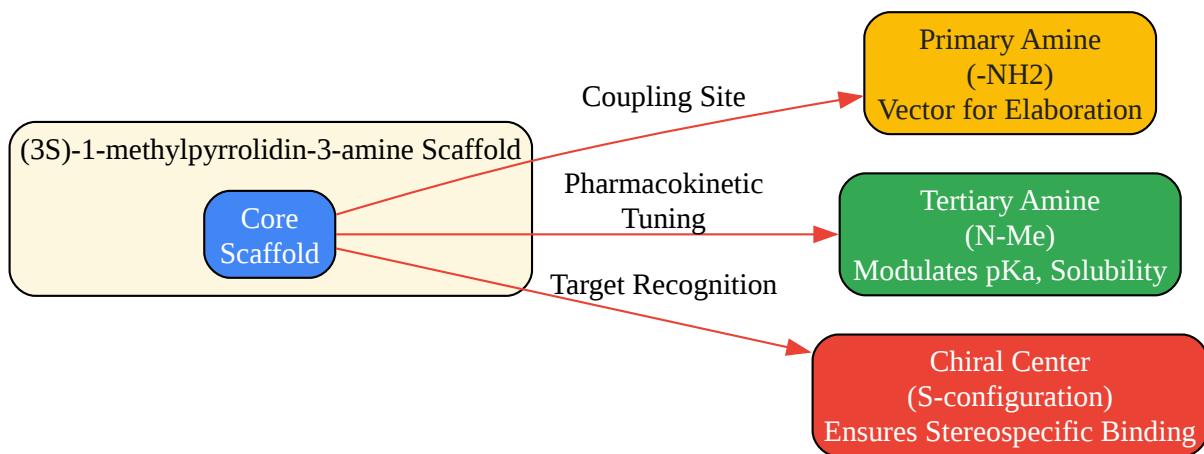
Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chiral Stationary Phase (CSP): A cellulose-based CSP, such as a Chiralcel® OD-H column, is highly effective for resolving amine enantiomers.[15][16]
- Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent and an alcohol, such as n-Hexane and Ethanol (e.g., 98:2 v/v).
 - Expert Insight: Basic amines like this one are notorious for producing broad, tailing peaks on silica-based columns due to strong interactions with acidic silanol groups.[15] To ensure sharp, symmetrical peaks for accurate integration, a small amount of a basic additive, such as 0.2% triethylamine (TEA), must be added to the mobile phase.[15] This TEA competitively binds to the active silanol sites, preventing the analyte from doing so.
- System Validation:
 - Initially, inject a sample of the racemic (50:50) mixture.
 - This step is critical: it confirms the column and mobile phase are capable of resolving the enantiomers and establishes the retention times for the (3R) and (S) peaks. Without this, one cannot confidently assign the peaks in an unknown sample.
- Sample Analysis:
 - Prepare a dilute solution of the **(3S)-1-methylpyrrolidin-3-amine** sample in the mobile phase.
 - Inject the sample onto the column and record the chromatogram.
- Data Interpretation:
 - Identify the peaks corresponding to the (3S) and (3R) enantiomers based on the retention times established with the racemic standard.
 - Integrate the area under each peak.
 - Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = $([\text{Area_Major} - \text{Area_Minor}] / [\text{Area_Major} + \text{Area_Minor}]) \times 100$

Applications in Drug Development

(3S)-1-methylpyrrolidin-3-amine is not merely a chemical curiosity; it is a powerful tool for constructing complex and potent therapeutic agents. Its derivatives have been explored in a wide range of disease areas.

- **Antibacterial Agents:** Chiral aminopyrrolidines are key components of certain fluoroquinolone antibiotics. The stereochemistry of the amine side chain is often crucial for potent activity against bacterial gyrase and for the overall safety profile of the drug.[17]
- **Kinase Inhibitors:** In oncology, kinase inhibitors are a major class of targeted therapies. The primary amine of this scaffold can be used to form linkages to a core heterocyclic structure, while the pyrrolidine ring itself sits within the enzyme's binding pocket, with its stereochemistry dictating the precise fit and inhibitory potency.[18]
- **Central Nervous System (CNS) Agents:** The pyrrolidine scaffold is common in drugs targeting CNS receptors. The tertiary amine can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding sites.



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Caption: Role of the scaffold's features in drug design.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following information is synthesized from standard safety data sheets (SDS).

- Primary Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[19][20] Inhalation of vapors or mists may cause respiratory irritation.
- Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[19][21] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[19][20][21]
- Handling Procedures: Avoid all direct contact.[19] Ensure adequate ventilation.[22] Keep away from heat, sparks, and open flames.[20][21]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[21][23] Keep the container tightly sealed, potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[19][20]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[19][23]
 - Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [19]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][23]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19][20]

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References

- 1. scbt.com [scbt.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. 13220-27-4|3-Amino-1-methylpyrrolidine|BLD Pharm [bldpharm.com]
- 4. 13220-27-4 Cas No. | 1-Methylpyrrolidin-3-amine | Apollo [store.apolloscientific.co.uk]
- 5. CAS 214357-95-6 | (S)-1-Methylpyrrolidin-3-amine - Synblock [synblock.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. fiveable.me [fiveable.me]
- 15. benchchem.com [benchchem.com]
- 16. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 17. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. fishersci.com [fishersci.com]
- 22. resynbio.com [resynbio.com]
- 23. kishida.co.jp [kishida.co.jp]

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